N-[(furan-2-yl)methyl]-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide N-[(furan-2-yl)methyl]-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide
Brand Name: Vulcanchem
CAS No.: 689759-83-9
VCID: VC11918282
InChI: InChI=1S/C29H32N4O4S/c1-2-26(27(34)30-20-23-9-6-16-37-23)38-29-31-25-11-10-22(32-14-17-36-18-15-32)19-24(25)28(35)33(29)13-12-21-7-4-3-5-8-21/h3-11,16,19,26H,2,12-15,17-18,20H2,1H3,(H,30,34)
SMILES: CCC(C(=O)NCC1=CC=CO1)SC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5
Molecular Formula: C29H32N4O4S
Molecular Weight: 532.7 g/mol

N-[(furan-2-yl)methyl]-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide

CAS No.: 689759-83-9

Cat. No.: VC11918282

Molecular Formula: C29H32N4O4S

Molecular Weight: 532.7 g/mol

* For research use only. Not for human or veterinary use.

N-[(furan-2-yl)methyl]-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide - 689759-83-9

Specification

CAS No. 689759-83-9
Molecular Formula C29H32N4O4S
Molecular Weight 532.7 g/mol
IUPAC Name N-(furan-2-ylmethyl)-2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylbutanamide
Standard InChI InChI=1S/C29H32N4O4S/c1-2-26(27(34)30-20-23-9-6-16-37-23)38-29-31-25-11-10-22(32-14-17-36-18-15-32)19-24(25)28(35)33(29)13-12-21-7-4-3-5-8-21/h3-11,16,19,26H,2,12-15,17-18,20H2,1H3,(H,30,34)
Standard InChI Key XAEZELHZFVKRTL-UHFFFAOYSA-N
SMILES CCC(C(=O)NCC1=CC=CO1)SC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5
Canonical SMILES CCC(C(=O)NCC1=CC=CO1)SC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound’s IUPAC name reflects its intricate architecture:

  • Furan-2-ylmethyl group: A furan ring substituted at the 2-position with a methylamine linker.

  • Thioether bridge: Connects the butanamide chain to the quinazolinone core.

  • Quinazolinone core: A 3,4-dihydroquinazolin-4-one system substituted at position 6 with morpholine and at position 3 with a 2-phenylethyl group.
    The SMILES notation (CCC(C(=O)NCC1=CC=CO1)SC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5) further clarifies connectivity.

Physicochemical Profile

Key properties include:

PropertyValueSource
Molecular Weight532.7 g/mol
Molecular FormulaC₂₉H₃₂N₄O₄S
logPEstimated >3 (lipophilic)
Hydrogen Bond Acceptors8
Hydrogen Bond Donors2
Polar Surface Area~120 Ų

The compound’s lipophilicity (implied by logP >3) suggests moderate membrane permeability, while its polar surface area may limit blood-brain barrier penetration.

Synthesis and Structural Optimization

Synthetic Pathways

While explicit details are scarce, the synthesis likely involves:

  • Quinazolinone Core Formation: Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions.

  • Morpholine Introduction: Nucleophilic substitution at position 6 using morpholine.

  • Thioether Linkage: Coupling of 2-mercaptobutanamide with a brominated quinazolinone intermediate.

Stereochemical Considerations

The absence of chiral centers in the reported structure simplifies synthesis compared to related compounds with stereochemical complexity .

Biological Relevance and Mechanisms

Antimicrobial Activity

While direct studies are lacking, structural analogs exhibit:

  • Anti-biofilm effects: Disruption of quorum sensing via interference with acyl-homoserine lactone signaling .

  • Efflux pump inhibition: Thioether-containing compounds often potentiate antibiotics against resistant strains .

Research Applications

Drug Discovery

The compound’s modular structure allows for derivatization at multiple sites:

  • Furan ring: Replacement with other heterocycles (e.g., thiophene) to modulate solubility.

  • Morpholine group: Substitution with piperazine or azetidine to alter pharmacokinetics .

Chemical Biology Probes

Its thioether linkage enables conjugation to fluorescent tags or affinity resins for target identification .

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